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molecular formula C5H11N3O B154773 (R)-piperazine-2-carboxamide CAS No. 138681-31-9

(R)-piperazine-2-carboxamide

Cat. No. B154773
M. Wt: 129.16 g/mol
InChI Key: BRYCUMKDWMEGMK-SCSAIBSYSA-N
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Patent
US04766125

Procedure details

To a stirred and warm solution of 3 parts of 2-piperazinecarboxamide in 16 parts of 2-methoxyethanol were added 51.2 parts of 2-propanone. The whole was stirred and refluxed for 20 hours. The reaction mixture was evaporated. The solid residue was crystallized from acetonitrile, yielding 2.5 parts (64%) of hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one; mp. 174.2° C. (intermediate 83).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH:2]1[C:7]([NH2:9])=[O:8].COCCO.[CH3:15][C:16](=O)[CH3:17]>>[CH3:15][C:16]1([CH3:17])[N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH:2]2[C:7](=[O:8])[NH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCC1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The whole was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(C2N1CCNC2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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